molecular formula C12H10N2O2 B1593788 3-Nitro-4-biphenylamine CAS No. 4085-18-1

3-Nitro-4-biphenylamine

Cat. No.: B1593788
CAS No.: 4085-18-1
M. Wt: 214.22 g/mol
InChI Key: MQDYZYVWFUIEQU-UHFFFAOYSA-N
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Description

3-Nitro-4-biphenylamine is an organic compound with the molecular formula C12H10N2O2. It is a derivative of biphenylamine, where a nitro group is attached to the third position and an amine group is attached to the fourth position of the biphenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

3-Nitro-4-biphenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to alterations in gene expression and disruption of normal cellular functions . Additionally, it has been found to interfere with the cell cycle, potentially leading to cell cycle arrest or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit certain kinases, which play a role in cell signaling pathways. This inhibition can result in altered cellular responses and changes in gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its effects over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH conditions . Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels. The compound’s interaction with metabolic enzymes can influence its overall bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, affecting its biochemical properties and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-biphenylamine typically involves a multi-step process. One common method includes the nitration of biphenyl to introduce the nitro group, followed by the reduction of the nitro group to an amine. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using catalytic hydrogenation or chemical reduction methods such as using zinc or tin in dilute mineral acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalytic hydrogenation is often preferred for its efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-4-biphenylamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using catalytic hydrogenation or chemical reducing agents.

    Substitution: The amine group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and acylation.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation (H2 + catalyst), zinc or tin in dilute mineral acid.

    Substitution: Halogens (e.g., bromine, chlorine), sulfonating agents (e.g., sulfuric acid), acylating agents (e.g., acyl chlorides).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 3-Amino-4-biphenylamine.

    Substitution: Various substituted biphenylamines depending on the substituent introduced.

    Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

3-Nitro-4-biphenylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Comparison with Similar Compounds

    4-Aminobiphenyl: Similar structure but lacks the nitro group.

    3-Nitrobiphenyl: Similar structure but lacks the amine group.

    4-Nitrobiphenylamine: Similar structure but with different positions of the nitro and amine groups

Uniqueness: 3-Nitro-4-biphenylamine is unique due to the presence of both nitro and amine groups on the biphenyl ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual functional groups make it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2-nitro-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N2O2/c13-11-7-6-10(8-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDYZYVWFUIEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063289
Record name [1,1'-Biphenyl]-4-amine, 3-nitro-
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4085-18-1
Record name 3-Nitro[1,1′-biphenyl]-4-amine
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Record name 3-Nitro-4-biphenylamine
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Record name 2-Nitro-4-phenylaniline
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Record name [1,1'-Biphenyl]-4-amine, 3-nitro-
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Record name [1,1'-Biphenyl]-4-amine, 3-nitro-
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Record name 3-nitrobiphenyl-4-ylamine
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Synthesis routes and methods I

Procedure details

A mixture of potassium hydroxide (2.5 g), 3-nitro-4-acetamido-1,1′-biphenyl (23.5 g), prepared in (A) above, water (6 mL) and ethanol (12 mL) is heated at reflux for one hour. The reaction mixture is cooled to room temperature and then poured into 300 mL of a mixture of water and ice. The solid is collected by filtration and the crude product is recrystallized from methanol (800 mL) to give 14.1 g of the title compound as an orange solid melting at 170-172° C.
Quantity
2.5 g
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23.5 g
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0 (± 1) mol
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12 mL
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6 mL
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mixture
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300 mL
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Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-nitroaniline 17 (1.0 g, 4.67 mmol), tributylphenyl tin (2.2 g, 6.07 mmol), bis(triphenylphosphine)palladium (II) chloride (164 mg, 0.234 mmol), and triphenylphosphine (613 mg, 2.34 mmol) in DMF (15 ml) was heated under N2 at 120° C. overnight. After the solution was cooled to room temperature, the reaction mixture was directly chromatographed on silica gel eluting with 2-5% EtOAc/Hexane to give 752 mg (75%) of 5 as a yellow solid: mp 169-171° C.; IR (CHCl3) 3517, 3398, 3022, 1635, 1525, 1250; 1H NMR δ 8.38 (1H, d, J=2.2), 7.66 (1H, dd, J=8.7, 2.2), 7.59-7.54 (2H, m), 7.49-7.34 (3H, m), 6.90 (1H, d, J=8.8), 6.13 (NH, brs); 13C NMR δ 144.2, 139.3, 135.0, 130.9, 129.5, 127.8, 126.8. 124.4, 119.8, 112.8; Anal. Calcd for C12H10N2O2 : C, 67.28; H, 4.70; N, 13.08. Found: C, 67.38, H, 4.76; N, 13.01.
Quantity
1 g
Type
reactant
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2.2 g
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Quantity
613 mg
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reactant
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Quantity
15 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
164 mg
Type
catalyst
Reaction Step One
Name
Yield
75%

Synthesis routes and methods III

Procedure details

A suspension of 2-nitro-4-bromoaniline (5 g, 23 mmol) in toluene was admixed with 2.8 g (23 mmol) of phenylboronic acid, 9.5 g (0.069 mol) of potassium carbonate and 1.3 g of tetrakis(triphenylphosphine)palladium. The mixture was heated to reflux for 4 hours and the reaction was stopped by adding 100 ml of water. The mixture was extracted with ethyl acetate and dried over sodium sulphate, and the solvent was removed under reduced pressure. Purification by column chromatography gave 3.6 g (73% yield).
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5 g
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2.8 g
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9.5 g
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100 mL
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1.3 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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